molecular formula C15H17NO4S B7809250 methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate

methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate

Cat. No.: B7809250
M. Wt: 307.4 g/mol
InChI Key: SIXPXSCXFXVEQJ-UHFFFAOYSA-N
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Description

The compound identified as “methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate” is a chemical entity with various applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in multiple fields.

Properties

IUPAC Name

methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPXSCXFXVEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=C(SC=C2)C(=O)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting agents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets. It acts by converting amines into amides, carbamates, and ureas through a series of chemical reactions. The compound’s reactivity is driven by its ability to form stable intermediates, which then react with other molecules to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and the stability of its intermediates. This makes it particularly useful in organic synthesis and industrial applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.